![molecular formula C18H13Cl2NO B1420659 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-14-8](/img/structure/B1420659.png)
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
“6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO . It has a molecular weight of 330.21 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” are not available, quinoline derivatives are known to participate in multicomponent one-pot reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.21 . It is stored at a temperature of 28°C .Scientific Research Applications
Applications in Corrosion Inhibition
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride , as a derivative of quinoline, finds significant applications in the field of corrosion inhibition. Quinoline and its derivatives are recognized for their high electron density, which allows them to effectively adsorb and form stable chelating complexes with metallic surfaces. These complexes exhibit good effectiveness against metallic corrosion, making quinoline derivatives, including 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride, valuable in protecting materials from corrosion-related damages (Verma, Quraishi, & Ebenso, 2020).
Role in Green Chemistry
The compound in focus is also linked to green chemistry initiatives. The core structure of quinoline and its derivatives, including 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride, are integral in developing environmentally friendly synthetic methodologies. The quinoline core is noted for its wide range of biological activities, and contemporary scientific efforts aim to design these compounds using green chemistry principles, reducing the use of harmful chemicals, solvents, and catalysts. This approach not only enhances the environmental sustainability of the processes but also paves the way for future applications in various fields including medicinal chemistry (Nainwal et al., 2019).
properties
IUPAC Name |
6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMTILRAZBNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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